2-(Bromomethyl)-2-phenyloxolane
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Overview
Description
2-(Bromomethyl)-2-phenyloxolane is a brominated organic compound. Brominated organic compounds are often used in the manufacture of pharmaceuticals and other chemicals .
Synthesis Analysis
While specific synthesis methods for 2-(Bromomethyl)-2-phenyloxolane were not found, bromination reactions are commonly used in organic chemistry to introduce bromine into a molecule .Molecular Structure Analysis
The molecular structure of a compound like 2-(Bromomethyl)-2-phenyloxolane would likely involve a bromomethyl group attached to a phenyloxolane ring .Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions. For example, they can undergo substitution reactions with nucleophiles, or be used in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-(Bromomethyl)-2-phenyloxolane would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications
Synthesis and Chemical Transformation
Synthesis of 1,3-Dioxolane Derivatives : 2-(Bromomethyl)-2-phenyloxolane is used in the synthesis of various 1,3-dioxolane derivatives. For example, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from intermediates involving benzaldehyde condensation, AlLiH4 reduction, sulfonylation, and bromation by LiBr (Sun Xiao-qiang, 2009).
Rearrangement under Basic Conditions : Studies have shown that 2-bromo-1-(bromomethyl)ethyl esters, closely related to 2-(bromomethyl)-2-phenyloxolane, undergo rearrangements under basic conditions to form 2-oxopropyl derivatives through a dioxolane intermediate (J. Alliot, E. Gravel, E. Doris, 2013).
Synthesis of Functionalized Compounds
Synthesis of Brominated Ketones : 2-(Bromomethyl)-2-phenyloxolane is employed in multi-step processes for synthesizing brominated ketones, like 1-bromo-3-buten-2-one, through sequential reactions involving bromination, dehydrobromination, and formolysis (R. Carlson et al., 2011).
Production of Heterocyclic Compounds : The compound plays a role in the synthesis of various heterocyclic systems, such as those involving 1,3-dioxolane, and is useful in creating extended oxazoles (Pravin Patil, F. A. Luzzio, 2016).
Nanoparticle and Polymer Applications
Fluorescence Brightness in Nanoparticles : Bromomethylated polyfluorenes, derived from 2-(bromomethyl)-2-phenyloxolane, have been used to enhance brightness and fluorescence in nanoparticles, showing promise for potential applications in imaging and sensing (Christoph S. Fischer, M. Baier, S. Mecking, 2013).
Degradable Polymer Synthesis : The compound has been utilized as a comonomer in the synthesis of degradable polymers, particularly in the nitroxide-mediated polymerization of methacrylates. It contributes to tunable degradability in polymer networks (V. Delplace et al., 2015).
Catalytic Applications
- Catalytic Activity in Organic Reactions : 2-(Bromomethyl)-2-phenyloxolane derivatives have been explored for their catalytic activity in various organic reactions, such as Suzuki cross-coupling, highlighting their potential as effective catalysts (Xiaohong Bei et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-2-phenyloxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHMAXRBQZUTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CBr)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-phenyloxolane |
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